Proadifen
Overview
Description
Proadifen, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes, which prevents certain types of drug metabolism . It also inhibits neuronal nitric oxide synthase (NOS), CYP-dependent (cytochrome P450-dependent) arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . Proadifen has been shown to exert apoptotic and anti-proliferative effects in certain forms of cancer, such as HT-29 colon adenocarcinoma .
Molecular Structure Analysis
Proadifen has the molecular formula C23H31NO2 . Its molecular weight is 353.506 g/mol . The IUPAC name for Proadifen is 2-(Diethylamino)ethyl 2,2-diphenylpentanoate .Physical And Chemical Properties Analysis
Proadifen has a molar mass of 353.506 g/mol . Its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other physical and chemical properties are not provided in the search results.Scientific Research Applications
Proadifen in Cancer Research
Ovarian Cancer Sensitization to Chemotherapy : Proadifen has been shown to sensitize resistant ovarian adenocarcinoma cells to cisplatin, a commonly used chemotherapy drug. This sensitization effect is attributed to the downregulation of multidrug resistance-associated proteins and a decrease in glutathione levels, enhancing the cytotoxicity of the combined treatment with cisplatin (Jendželovský et al., 2016).
Colon Cancer Cell Apoptosis : In HT-29 colon adenocarcinoma cells, Proadifen showed anti-proliferative effects by inducing apoptosis and inhibiting cell growth. It influenced cell cycle dynamics and activated certain apoptotic pathways, suggesting a potential role in colon cancer therapy (Jendželovský et al., 2012).
Proadifen in Neuropharmacology
- Effect on Brain Serotonin Neurons : Proadifen has been found to affect the excitability of serotonin neurons in rats. This finding is significant for understanding the influence of cytochrome P450 inhibitors on neurotransmitter systems (Grinchii et al., 2018).
Proadifen in Pharmacological Research
- Influence on Drug Metabolism and Pharmacokinetics : Proadifen, known for its inhibition of cytochrome P450 enzymes, has implications in the study of drug metabolism and the pharmacokinetics of various drugs. It's used as an internal standard in analytical methods and plays a role in altering the metabolism and effect of other drugs(Yao Meng-shan, 2007); (Barroso et al., 2006).
Proadifen in Cardiac Pharmacology
- Impact on Cardiac Function : Research indicates that Proadifen could modulate the effects of drugs on cardiac function, as seen in studies on QT interval prolongation and its potential in mitigating proarrhythmic effects (Hondeghem et al., 2011).
properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQPLDRUZOSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-68-0 (hydrochloride) | |
Record name | Proadifen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048452 | |
Record name | Proadifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proadifen | |
CAS RN |
302-33-0 | |
Record name | Proadifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proadifen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proadifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROADIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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